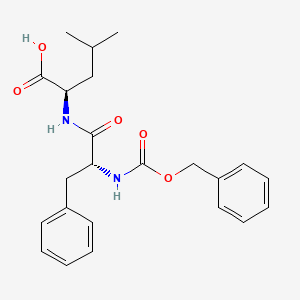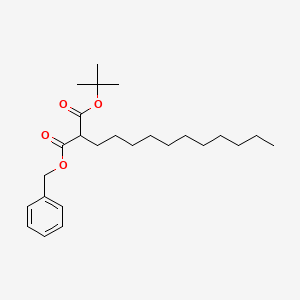
2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a methylbenzene sulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate typically involves the following steps:
Ethylation: The ethyl group can be introduced via a Friedel-Crafts alkylation reaction using ethyl chloride (C₂H₅Cl) and a Lewis acid catalyst like aluminum chloride (AlCl₃).
Sulfonation: The final step involves the sulfonation of the methylbenzene ring using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) to form the sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or thiols (SH).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation Reactions: The ethyl chain can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents like water or ethanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions, or chromium trioxide (CrO₃) in acetic acid.
Major Products
Substitution: Formation of phenol, aniline, or thiophenol derivatives.
Reduction: Formation of the corresponding ethylbenzene derivative.
Oxidation: Formation of benzoic acid derivatives.
科学的研究の応用
2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can facilitate binding to hydrophobic pockets, while the sulfonate group can enhance solubility and interaction with polar environments.
類似化合物との比較
Similar Compounds
2-(4-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate: Similar structure but with the bromine atom in the para position.
2-(3-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate: Chlorine atom instead of bromine.
2-(3-Bromophenyl)ethyl 4-ethylbenzene-1-sulfonate: Ethyl group instead of methyl on the benzene ring.
Uniqueness
2-(3-Bromophenyl)ethyl 4-methylbenzene-1-sulfonate is unique due to the specific positioning of the bromine atom and the combination of the ethyl and sulfonate groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2-(3-bromophenyl)ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3S/c1-12-5-7-15(8-6-12)20(17,18)19-10-9-13-3-2-4-14(16)11-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAVWQLUHHSSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NE)-N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine](/img/structure/B8264664.png)


![6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine](/img/structure/B8264690.png)


![Diethyl 2-[(4-methoxybenzyl)amino]malonate](/img/structure/B8264711.png)






